N-Desmethylvenlafaxine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAFOJAJJMUXLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881050 |

Source

|

| Record name | N-Desmethyl Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149289-30-5 |

Source

|

| Record name | N-Desmethylvenlafaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149289-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149289305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V5EX4E8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Desmethylvenlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Desmethylvenlafaxine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylvenlafaxine is a primary active metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine (B1195380). Formed through the N-demethylation of its parent compound, this compound itself exhibits pharmacological activity as an SNRI, albeit with a different potency profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and analytical methodologies related to this compound, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Physicochemical Properties

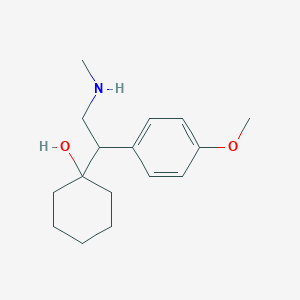

This compound, with the IUPAC name 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol, is a secondary amino compound and a member of the cyclohexanol (B46403) and monomethoxybenzene classes.[1] Its chemical structure is characterized by a cyclohexanol ring and a methoxyphenyl group attached to a central ethylamine (B1201723) chain.

dot

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C16H25NO2 | [1] |

| Molecular Weight | 263.37 g/mol | [1] |

| IUPAC Name | 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol | [1] |

| CAS Number | 149289-30-5 | [1] |

| Melting Point | 61-63°C | [2] |

| Boiling Point (Predicted) | 396.2 ± 22.0 °C | [2] |

| Density (Predicted) | 1.067 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.83 ± 0.20 | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727). | [3] |

Synthesis

This compound can be synthesized through a single-step process from the cyano-intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (B17164).[4] This method involves the reaction of the cyano-intermediate with monomethylamine in the presence of a transition metal catalyst under a hydrogen atmosphere.[4]

dot

Caption: A representative synthesis workflow for this compound.

Experimental Protocol: General Procedure for Synthesis

A general procedure for the synthesis of this compound is as follows:

-

To a stirred solution of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (1.0 equivalent) in methanol (10-20 volumes), add monomethylamine (3-5 equivalents).[4]

-

Stir the mixture for 5-10 minutes until a clear solution is obtained.[4]

-

Add a palladium catalyst (10-50 wt %) to the reaction mixture under a nitrogen atmosphere.[4]

-

Purge the reaction mixture with hydrogen gas three times and then stir under a hydrogen atmosphere (1-2 atm) at room temperature for 5 to 40 hours.[4]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4]

-

Upon completion, the product can be isolated and purified using standard laboratory techniques.

Pharmacology and Mechanism of Action

This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI).[3] It functions by binding to the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, thereby blocking the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing neurotransmission. It is considered a minor active metabolite of venlafaxine and is a weaker SNRI compared to the parent compound and the other major metabolite, O-desmethylvenlafaxine.[5][6]

Caption: Metabolic pathway of Venlafaxine showing the formation of this compound.

Limited pharmacokinetic data is available specifically for this compound as it is a metabolite. Its plasma concentrations are influenced by the metabolism of the parent drug, venlafaxine, and the genetic polymorphism of CYP enzymes, particularly CYP2D6. [7]

Analytical Methodologies

The quantification of this compound in biological matrices is typically performed alongside its parent drug and other metabolites using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods.

Experimental Protocol: HPLC Determination in Human Plasma

The following provides a general outline of an HPLC method for the simultaneous determination of venlafaxine and its metabolites, including this compound, in human plasma. [8]

-

Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the plasma sample to isolate the analytes from matrix components.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used. [9] * Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid and trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is often employed. [8] * Flow Rate: A typical flow rate is around 1.0 mL/min. [9] * Injection Volume: 20 µL is a common injection volume. [9]3. Detection:

-

UV Detection: Detection can be performed at approximately 225 nm. [9] * Mass Spectrometry (MS): For higher sensitivity and selectivity, HPLC coupled with electrospray ionization mass spectrometry (HPLC-MS/ESI) is the method of choice. [8]4. Quantification: Construct a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.

-

Experimental Protocols for Pharmacological Assays

Serotonin Transporter (SERT) Inhibition Assay (Radioligand Binding)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like this compound for the serotonin transporter. [1]

-

Materials:

-

Cell membranes from a cell line overexpressing human SERT (e.g., HEK293 cells).

-

Radioligand: A high-affinity SERT radioligand (e.g., [³H]-Citalopram).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of this compound.

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known SERT inhibitor).

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation. [1]

-

Norepinephrine Transporter (NET) Uptake Assay

This protocol describes a synaptosomal uptake assay to measure the inhibition of norepinephrine reuptake by this compound. [10]

-

Materials:

-

Synaptosomes prepared from rat brain tissue.

-

Radiolabeled Norepinephrine: [³H]-L-norepinephrine.

-

Test Compound: this compound.

-

Krebs-Ringer-Henseleit (KRH) buffer.

-

-

Procedure:

-

Prepare synaptosomes from the desired brain region.

-

Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Initiate the uptake by adding a fixed concentration of [³H]-L-norepinephrine.

-

Incubate for a short period at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radiolabel.

-

Quantify the radioactivity of the filters.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor) from total uptake.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

-

Conclusion

This compound, as a pharmacologically active metabolite of venlafaxine, contributes to the overall therapeutic effect of its parent drug. Its distinct chemical structure and properties, including its role as a serotonin-norepinephrine reuptake inhibitor, make it a subject of interest for researchers in pharmacology and drug development. The methodologies for its synthesis, analysis, and pharmacological characterization outlined in this guide provide a foundational resource for further investigation and understanding of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 149289-30-5 CAS MSDS (D,L this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]

- 5. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Synthetic Pathway of N-Desmethylvenlafaxine from Venlafaxine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for the N-demethylation of venlafaxine (B1195380) to its metabolite, N-desmethylvenlafaxine. While this compound is a known minor active metabolite of venlafaxine, formed in vivo primarily by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2C19, this document focuses on a viable chemical synthesis approach.[1] The direct chemical N-demethylation of venlafaxine is not widely documented in peer-reviewed literature, which predominantly describes its synthesis from earlier precursors. Therefore, this guide presents a well-established and broadly applicable methodology for the N-demethylation of tertiary amines, adapted for the specific conversion of venlafaxine.

Core Synthesis Pathway: N-Demethylation via Carbamate (B1207046) Intermediate

The most common and effective methods for the N-demethylation of tertiary amines involve the use of chloroformate reagents or the von Braun reaction with cyanogen (B1215507) bromide.[2][3] This guide will focus on the use of α-chloroethyl chloroformate, a reagent known for its selectivity and facile hydrolysis conditions.[2]

The reaction proceeds in two key steps:

-

Carbamate Formation: Venlafaxine, a tertiary amine, reacts with α-chloroethyl chloroformate to form a carbamate intermediate.

-

Hydrolysis: The carbamate intermediate is then hydrolyzed, typically with methanol (B129727), to yield the secondary amine, this compound, as its hydrochloride salt.[2]

Experimental Protocol

The following is a detailed experimental protocol for the N-demethylation of venlafaxine using α-chloroethyl chloroformate. This protocol is based on established general procedures for the N-demethylation of tertiary amines and should be adapted and optimized for specific laboratory conditions.[2]

Materials:

-

Venlafaxine

-

α-Chloroethyl chloroformate

-

Dichloromethane (anhydrous)

-

Methanol (anhydrous)

-

Hydrochloric acid (in isopropanol (B130326) or diethyl ether)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

-

Chromatography supplies (silica gel, appropriate solvents)

-

Analytical instrumentation (HPLC, NMR, Mass Spectrometry)

Procedure:

Step 1: Carbamate Formation

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve venlafaxine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add α-chloroethyl chloroformate (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or HPLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carbamate intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Dissolve the crude carbamate intermediate from Step 1 in anhydrous methanol.

-

Heat the solution at reflux for 1-2 hours. The progress of the hydrolysis can be monitored by TLC or HPLC.

-

Once the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in isopropanol or diethyl ether until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of this compound from venlafaxine, based on typical yields for N-demethylation reactions using α-chloroethyl chloroformate on analogous substrates. Actual yields may vary depending on reaction scale and optimization.

| Parameter | Value | Notes |

| Starting Material | Venlafaxine | - |

| Reagent | α-Chloroethyl chloroformate | 1.1 - 1.5 equivalents |

| Solvent | Dichloromethane, Methanol | Anhydrous conditions recommended |

| Reaction Time | 3 - 6 hours (total) | Varies with scale and temperature |

| Overall Yield | 70 - 85% | Based on analogous reactions |

| Purity (HPLC) | >98% | After chromatographic purification |

| Final Product | This compound HCl | Crystalline solid |

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical transformation and a generalized experimental workflow.

Caption: N-demethylation of Venlafaxine via a carbamate intermediate.

Caption: Generalized workflow for this compound synthesis.

Conclusion

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of this compound from venlafaxine. By adapting established N-demethylation methodologies, researchers can effectively synthesize this metabolite for further study. The provided experimental protocol, data summary, and visual diagrams serve as a foundational resource for drug development professionals in their efforts to explore the properties and potential applications of venlafaxine's metabolites. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction conditions should be optimized to ensure the desired yield and purity.

References

- 1. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

In Vitro Metabolism of Venlafaxine to N-Desmethylvenlafaxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of venlafaxine (B1195380) to its metabolite, N-desmethylvenlafaxine (NDV). The focus is on the core aspects of this metabolic pathway, including the enzymes involved, reaction kinetics, and detailed experimental protocols for its investigation.

Introduction

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, anxiety, and panic disorders. It is extensively metabolized in the liver, primarily through two main pathways: O-demethylation to O-desmethylvenlafaxine (ODV) and N-demethylation to this compound (NDV).[1] While the O-demethylation pathway, mediated predominantly by cytochrome P450 2D6 (CYP2D6), is the major route of metabolism, the N-demethylation pathway represents a significant secondary route, particularly in individuals with reduced CYP2D6 activity.[2] Understanding the kinetics and the enzymes responsible for NDV formation is crucial for a complete picture of venlafaxine's pharmacokinetics and potential drug-drug interactions.

Metabolic Pathway of Venlafaxine to this compound

The conversion of venlafaxine to NDV is a minor metabolic pathway primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[1][3] Studies using human liver microsomes and cDNA-expressed enzymes have confirmed the involvement of these isoforms.[4] While CYP2D6 is the dominant enzyme for the major metabolite ODV, its role in NDV formation is minimal.[5] The N-demethylation pathway becomes more significant in individuals who are poor metabolizers for CYP2D6, leading to a higher plasma concentration of NDV.[2] Further metabolism of NDV can occur, leading to the formation of N,O-didesmethylvenlafaxine.[1]

Quantitative Data on this compound Formation

In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have been conducted to determine the kinetic parameters for the formation of NDV. These studies provide valuable data for understanding the efficiency and contribution of different enzymes to this metabolic pathway.

| Enzyme Source | Enzyme/Isoform | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |

| Human Liver Microsomes | - | 2504 | 2.14 | - |

| cDNA-expressed | CYP2C9 | - | - | - |

| cDNA-expressed | CYP2C19 | - | - | Highest |

| cDNA-expressed | CYP3A4 | - | - | Lowest |

Data compiled from a study by Fogelman et al. (1999).[4] The study notes that while CYP3A4 has the lowest intrinsic clearance, its high abundance in the liver magnifies its importance in vivo.[4]

Experimental Protocols

This section outlines a detailed methodology for conducting an in vitro experiment to determine the kinetics of venlafaxine N-demethylation using human liver microsomes.

Objective

To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound from venlafaxine in human liver microsomes.

Materials and Reagents

-

Venlafaxine hydrochloride

-

This compound (analytical standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of venlafaxine in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations for the kinetic study. The final solvent concentration in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

Dilute the pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to the desired final protein concentration (e.g., 0.5 mg/mL).[6]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the appropriate volume of venlafaxine solution and the human liver microsome suspension.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.[7]

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final incubation volume is typically 200 µL.

-

Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.[6]

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This will stop the enzymatic reaction and precipitate the microsomal proteins.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

LC-MS/MS Analysis

The quantification of this compound is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Chromatographic Separation: A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

-

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for NDV and the internal standard are monitored for quantification.

Data Analysis

The concentration of NDV in each sample is determined from a standard curve prepared with known concentrations of the analytical standard. The rate of NDV formation is then calculated for each venlafaxine concentration. A Michaelis-Menten plot (reaction velocity vs. substrate concentration) is generated, and non-linear regression analysis is used to determine the Km and Vmax values.

Conclusion

The in vitro metabolism of venlafaxine to this compound is a secondary but important metabolic pathway, primarily mediated by CYP3A4 and CYP2C19. This technical guide provides a framework for researchers and drug development professionals to investigate this pathway through detailed experimental protocols and an understanding of the underlying enzymatic kinetics. A thorough characterization of all metabolic pathways is essential for a comprehensive assessment of a drug's pharmacokinetic profile and its potential for clinical variability and drug interactions.

References

- 1. ClinPGx [clinpgx.org]

- 2. Exploring venlafaxine pharmacokinetic variability with a phenotyping approach, a multicentric french-swiss study (MARVEL study) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Venlafaxine oxidation in vitro is catalysed by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaron.com [pharmaron.com]

- 7. karger.com [karger.com]

- 8. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Blueprint of Venlafaxine Metabolism: A Technical Guide to Cytochrome P450 Isoforms in N-Desmethylvenlafaxine Formation

For Immediate Release

This technical guide provides an in-depth analysis of the Cytochrome P450 (CYP) enzymes integral to the metabolism of venlafaxine (B1195380), with a specific focus on the formation of its pharmacologically active metabolite, N-desmethylvenlafaxine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current in vitro and in vivo data, details relevant experimental methodologies, and visualizes the complex metabolic and regulatory pathways involved.

Executive Summary

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive hepatic metabolism primarily orchestrated by the Cytochrome P450 superfamily of enzymes. The biotransformation of venlafaxine is critical as it leads to the formation of both a major active metabolite, O-desmethylvenlafaxine (ODV), and a minor metabolite, this compound (NDV). The specific CYP isoforms responsible for these metabolic routes exhibit significant genetic polymorphism, leading to interindividual variability in drug response and the potential for drug-drug interactions. This guide delineates the roles of CYP2D6, CYP3A4, CYP2C19, and CYP2C9 in venlafaxine metabolism, presenting quantitative kinetic data, detailed experimental protocols for their characterization, and visual representations of the metabolic and regulatory networks.

The Metabolic Fate of Venlafaxine: O- and N-Demethylation Pathways

The metabolism of venlafaxine is characterized by two primary demethylation pathways: O-demethylation and N-demethylation.

-

O-demethylation: This is the major metabolic pathway, leading to the formation of O-desmethylvenlafaxine (ODV), which is also a potent SNRI.[1][2] This reaction is predominantly catalyzed by CYP2D6 .[1][3][4][5] The activity of CYP2D6 is highly variable in the population due to extensive genetic polymorphism, which can significantly impact the plasma concentrations of venlafaxine and ODV.[3][6] Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers of CYP2D6 substrates, influencing therapeutic outcomes and adverse effect profiles.[1][3]

-

N-demethylation: This is generally a minor metabolic pathway that produces this compound (NDV), a less active metabolite.[6][7] This pathway is primarily mediated by CYP3A4 and CYP2C19 .[7][8][9] Other isoforms, such as CYP2C9, have also been implicated to a lesser extent.[3][8][10] In individuals with reduced or absent CYP2D6 activity (poor metabolizers), the N-demethylation pathway can become more significant.[7]

The interplay between these pathways is crucial for the overall clearance and clinical effect of venlafaxine.

Quantitative Analysis of Enzyme Kinetics

The following tables summarize the in vitro kinetic parameters for the formation of O-desmethylvenlafaxine and this compound, providing a quantitative basis for understanding the contribution of each CYP isoform.

Table 1: Kinetic Parameters for O-Desmethylvenlafaxine (ODV) Formation

| CYP Isoform | Substrate | K_m (μM) | V_max (nmol/min/mg protein) | Intrinsic Clearance (V_max/K_m) | Source |

| Human Liver Microsomes | Venlafaxine | 41 | 0.36 | - | [8] |

| Recombinant CYP2D6 | Venlafaxine | 23.2 | - | Highest | [8] |

| Recombinant CYP2C19 | Venlafaxine | - | - | - | [7][8] |

| Recombinant CYP2C9 | Venlafaxine | - | - | - | [8][10] |

K_m (Michaelis-Menten constant) reflects the substrate concentration at half-maximal reaction velocity. V_max (maximum reaction velocity) indicates the maximum rate of the reaction. Intrinsic clearance is a measure of the enzyme's catalytic efficiency.

Table 2: Kinetic Parameters for this compound (NDV) Formation

| CYP Isoform | Substrate | K_m (μM) | V_max (nmol/min/mg protein) | Intrinsic Clearance (V_max/K_m) | Source |

| Human Liver Microsomes | Venlafaxine | 2504 | 2.14 | - | [8] |

| Recombinant CYP3A4 | Venlafaxine | - | - | Lowest | [8] |

| Recombinant CYP2C19 | Venlafaxine | - | - | Highest | [8] |

| Recombinant CYP2C9 | Venlafaxine | - | - | - | [8] |

Visualizing Metabolic and Regulatory Pathways

Venlafaxine Metabolic Pathway

The following diagram illustrates the primary and minor metabolic pathways of venlafaxine, highlighting the key CYP enzymes involved in the formation of O-desmethylvenlafaxine and this compound.

Caption: Metabolic pathways of venlafaxine.

Transcriptional Regulation of Key CYP Enzymes

The expression and activity of CYP enzymes are regulated by a complex network of transcription factors and signaling pathways. This diagram provides a simplified overview of the regulatory mechanisms for CYP2D6, CYP3A4, and CYP2C19.

Caption: Transcriptional regulation of key CYPs.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolism of venlafaxine in a pooled human liver microsomal system.

-

Preparation of Incubation Mixture:

-

Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), pooled human liver microsomes (e.g., 0.2-0.5 mg/mL), and venlafaxine at various concentrations (e.g., spanning from below to above the expected K_m).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile (B52724) or methanol, which also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Analytical Quantification:

-

Analyze the supernatant for the presence and quantity of venlafaxine, ODV, and NDV using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Determine the kinetic parameters (K_m and V_max) by fitting the substrate concentration versus reaction velocity data to the Michaelis-Menten equation using non-linear regression analysis.

-

In Vitro Metabolism using Recombinant CYP Isoforms

This protocol allows for the determination of the specific contribution of individual CYP isoforms to venlafaxine metabolism.

-

Reaction Setup:

-

Utilize commercially available recombinant human CYP enzymes co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Prepare separate incubation mixtures for each CYP isoform to be tested (e.g., CYP2D6, CYP3A4, CYP2C19, CYP2C9).

-

Each mixture should contain a buffer system, the specific recombinant CYP isoform, and venlafaxine.

-

-

Reaction Initiation and Termination:

-

Follow the same procedures for reaction initiation, incubation, and termination as described for the HLM protocol.

-

-

Analysis:

-

Quantify the formation of ODV and NDV for each CYP isoform using LC-MS/MS.

-

-

Interpretation:

-

The relative rates of metabolite formation will indicate the primary enzymes responsible for each metabolic pathway. Kinetic parameters can also be determined for each individual isoform.

-

Experimental Workflow for CYP Inhibition Studies

To assess the potential for drug-drug interactions, specific CYP inhibitors are used in in vitro assays.

Caption: Workflow for CYP inhibition assay.

Conclusion

The metabolism of venlafaxine is a complex process dominated by CYP2D6-mediated O-demethylation, with contributions from CYP3A4, CYP2C19, and CYP2C9 in the N-demethylation pathway. The significant interindividual variability in the activity of these enzymes, largely due to genetic polymorphisms and complex regulatory mechanisms, underscores the importance of understanding these pathways in the context of personalized medicine. The experimental protocols and data presented in this guide provide a framework for researchers and clinicians to further investigate and predict the metabolic fate of venlafaxine, ultimately aiming to optimize therapeutic efficacy and minimize adverse drug reactions.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional Regulation of CYP2D6 by Nrf2 and Its Implications in Breast Cancer Therapy: Bioinformatics and Experimental Evidence | Siswanto | The Indonesian Biomedical Journal [inabj.org]

- 5. Molecular mechanisms of genetic variation and transcriptional regulation of CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional Regulation of CYP2D6 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Down-regulation of human CYP3A4 by the inflammatory signal interleukin-6: molecular mechanism and transcription factors involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Publishers Panel [herbapolonica.pl]

- 10. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of N-Desmethylvenlafaxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylvenlafaxine, also known as O-desmethylvenlafaxine (ODV) and commercially as Desvenlafaxine, is the major active metabolite of the antidepressant venlafaxine (B1195380).[1][2] As a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), its primary mechanism of action involves the potent inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[3] This dual action leads to an increase in the synaptic concentrations of both serotonin and norepinephrine, which is believed to be the basis for its therapeutic efficacy in major depressive disorder (MDD). Unlike its parent compound, this compound exhibits a more balanced affinity for SERT and NET and is primarily metabolized through glucuronidation rather than the polymorphic CYP2D6 enzyme system, resulting in a lower potential for certain drug-drug interactions.[1][3] This guide provides a comprehensive overview of its receptor binding profile, pharmacokinetic properties, and the experimental methodologies used for its characterization.

Mechanism of Action and Receptor Binding Profile

This compound enhances serotonergic and noradrenergic neurotransmission by blocking their respective reuptake transporters.[3][4] Its pharmacological activity is highly specific to these transporters, with negligible affinity for other receptors such as muscarinic, cholinergic, histamine (B1213489) H1, or alpha-adrenergic receptors, which predicts a side effect profile devoid of common tricyclic antidepressant effects like sedation and anticholinergic symptoms.[3][5]

Quantitative Data: Transporter and Receptor Affinities

The binding affinity of this compound and its parent compound, venlafaxine, for human monoamine transporters has been characterized through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), with a lower value indicating higher affinity.

| Compound | Target Transporter | Ki (nM) | Reference Compound | Species |

| This compound (ODV) | SERT | Value not explicitly found in searches | ||

| This compound (ODV) | NET | Value not explicitly found in searches | ||

| Venlafaxine | SERT | 74 | [3H]cyanoimipramine | Rat |

| Venlafaxine | NET | 1260 | [3H]nisoxetine | Rat |

Note: While direct Ki values for this compound were not explicitly located in the provided search results, it is established that it is a potent SNRI, and in vivo studies suggest a more balanced SERT/NET affinity ratio compared to in vitro data for venlafaxine.[6][7] A PET study in nonhuman primates demonstrated that venlafaxine's in vivo affinity for SERT and NET was at a similar level, with a Kd(plasma) ratio of SERT to NET of 1.9.[7]

In Vivo Transporter Occupancy

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to quantify the occupancy of neurotransmitter transporters by a drug at therapeutic doses. Studies using the radioligand [¹¹C]DASB, which is highly selective for SERT, have been conducted to determine the relationship between the dose of this compound and the percentage of SERT blockade in the brain.

A study in healthy male subjects found that this compound (ODV) produced significant, dose-dependent SERT occupancy.[8]

Quantitative Data: SERT Occupancy

| Compound | Dose (mg/day) | SERT Occupancy (ED50) | Radioligand |

| This compound (ODV) | 14.4 | 50% | [11C]DASB |

| R(-)-O-desmethylvenlafaxine | 24.8 | 50% | [11C]DASB |

ED₅₀ is the dose required to achieve 50% of the maximum effect, in this case, 50% transporter occupancy.[8]

Pharmacokinetics

The metabolic pathway of venlafaxine to this compound is a critical aspect of its pharmacology. Venlafaxine is extensively metabolized by the cytochrome P450 isoenzyme CYP2D6 to form this compound (ODV).[2][9] This active metabolite is then primarily eliminated through conjugation (glucuronidation) with minor involvement of CYP enzymes for further metabolism.[1][3]

Logical Relationship: Metabolic Pathway

Caption: Metabolic conversion of Venlafaxine to its active metabolite, this compound.

Quantitative Data: Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in human studies.

| Parameter | Value | Species | Notes |

| Elimination Half-life (t1/2) | 11 ± 2 hours[6] | Human | For the active metabolite (ODV).[6] |

| 13.2 hours (elderly)[10] | Human | Slightly longer in the elderly.[10] | |

| 10.3 hours (young)[10] | Human | ||

| Protein Binding | 30 ± 12%[6] | Human | Low protein binding.[6] |

| Metabolism | Primarily UGT conjugation[1] | Human | Minimal CYP2D6 involvement for ODV itself.[1] |

| Excretion | Renal (87% of venlafaxine dose)[6] | Human | Excreted as unchanged drug (29%) and metabolites.[6] |

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like this compound for a target transporter (e.g., SERT or NET) using a filtration-based assay.[11][12]

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.[13]

Materials:

-

Membrane Preparation: Homogenized tissue or cell lines expressing the target transporter (e.g., rat brain tissue, HEK293 cells transfected with human SERT).[14]

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).[15]

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[13]

-

Wash Buffer: Ice-cold assay buffer.[13]

-

Non-specific Inhibitor: A high concentration of a known inhibitor to define non-specific binding (e.g., 10 µM Fluoxetine for SERT).[13]

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).[11]

-

Scintillation Counter: For measuring radioactivity.

Workflow Diagram: Radioligand Binding Assay

Caption: Generalized workflow for a competitive radioligand binding assay via filtration.

Procedure:

-

Plate Setup: Assays are performed in a 96-well plate. Three types of wells are prepared: Total Binding (membranes, radioligand, buffer), Non-specific Binding (membranes, radioligand, non-specific inhibitor), and Test Compound (membranes, radioligand, varying concentrations of this compound).[13]

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[11]

-

Filtration: The incubation is terminated by rapid vacuum filtration, trapping the membranes with bound radioligand on the filters while unbound radioligand passes through.[11]

-

Washing: Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

-

Counting: The radioactivity on the dried filters is measured using a scintillation counter.[13]

-

Data Analysis:

-

Specific Binding is calculated: Total Binding - Non-specific Binding.

-

A competition curve is generated by plotting the percent specific binding against the log concentration of this compound to determine the IC₅₀.

-

The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]

-

In Vivo Microdialysis

This protocol provides a general framework for measuring extracellular neurotransmitter levels in the brain of a freely moving animal following administration of a compound like this compound.[16][17]

Objective: To quantify changes in synaptic concentrations of serotonin and norepinephrine in a specific brain region over time.

Materials:

-

Animal Model: Typically a rat or mouse.

-

Stereotaxic Frame: For precise surgical implantation of the microdialysis probe.

-

Microdialysis Probe: A small, semi-permeable probe that allows diffusion of small molecules from the extracellular fluid.[16]

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a slow, constant rate (e.g., 1-2 µL/min).[16]

-

Fraction Collector: To collect dialysate samples at timed intervals.[16]

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry for sensitive quantification of neurotransmitters.[18]

Workflow Diagram: In Vivo Microdialysis

Caption: Key steps in an in vivo microdialysis experiment for neuropsychopharmacology.

Procedure:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., prefrontal cortex, hippocampus). The animal is allowed to recover.[16]

-

Probe Insertion and Baseline: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with aCSF, and the system is allowed to stabilize for 1-2 hours.[16] Baseline dialysate samples are collected to establish basal neurotransmitter levels.[16]

-

Drug Administration: this compound is administered (e.g., intraperitoneally or subcutaneously).

-

Sample Collection: Dialysate collection continues at regular intervals (e.g., every 10-20 minutes) for several hours post-administration. Samples are often collected into vials containing an antioxidant to prevent degradation.[16]

-

Analysis: The concentration of serotonin and norepinephrine in each dialysate sample is quantified using a highly sensitive analytical method like HPLC-ECD.[18]

-

Data Interpretation: The results are typically expressed as a percentage change from the baseline neurotransmitter concentration, providing a dynamic profile of the drug's effect on synaptic neurotransmitter levels.

Conclusion

This compound is a potent and selective serotonin-norepinephrine reuptake inhibitor that constitutes the primary active moiety of venlafaxine. Its pharmacological profile is characterized by a more balanced affinity for SERT and NET compared to its parent compound and a favorable pharmacokinetic profile with less dependence on the polymorphic CYP2D6 enzyme for its own clearance. This technical guide summarizes the key quantitative data and experimental methodologies that form the basis of our understanding of this important antidepressant molecule, providing a valuable resource for professionals in the field of neuroscience and drug development.

References

- 1. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Venlafaxine - Wikipedia [en.wikipedia.org]

- 7. SERT and NET occupancy by venlafaxine and milnacipran in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An open-label positron emission tomography study to evaluate serotonin transporter occupancy following escalating dosing regimens of (R)-(-)-O-desmethylvenlafaxine and racemic O-desmethylvenlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. s3.pgkb.org [s3.pgkb.org]

- 10. ClinPGx [clinpgx.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

N-Desmethylvenlafaxine: A Comprehensive Technical Guide on its Role as a Minor Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the major active metabolite, O-desmethylvenlafaxine (ODV), has been the primary focus of research and is itself marketed as an antidepressant (desvenlafaxine), the role of minor metabolites should not be overlooked in providing a complete pharmacokinetic and pharmacodynamic profile of the parent drug. This technical guide provides an in-depth exploration of N-desmethylvenlafaxine (NDV), a minor but pharmacologically active metabolite of venlafaxine.

This document will detail the metabolic pathway leading to NDV formation, its pharmacokinetic properties with a focus on the influence of pharmacogenomics, its pharmacological activity, and detailed experimental protocols for its quantification and in vitro study. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.

Metabolic Pathway of this compound Formation

Venlafaxine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The main metabolic route is O-demethylation to ODV, predominantly catalyzed by CYP2D6.[1][2] A secondary, minor pathway is the N-demethylation of venlafaxine to form this compound.[3] This reaction is primarily mediated by CYP3A4 and CYP2C19.[4]

Individuals with reduced CYP2D6 activity, known as poor metabolizers (PMs), exhibit a metabolic shift. With the primary O-demethylation pathway being less efficient, a greater proportion of venlafaxine is shunted towards the N-demethylation pathway, resulting in significantly higher plasma concentrations of NDV in these individuals compared to extensive metabolizers (EMs).[5]

Quantitative Data

Pharmacokinetic Parameters of Venlafaxine and its Metabolites

| Parameter | Venlafaxine (in CYP2D6 PMs vs EMs) | O-desmethylvenlafaxine (in CYP2D6 PMs vs EMs) | This compound (in CYP2D6 PMs vs EMs) |

| Cmax | ~180% higher in PMs[6] | ~434% lower in PMs[6] | 22-fold higher in PMs[5] |

| AUC | ~445% higher in PMs[6] | ~445% lower in PMs[6] | - |

| Half-life (t½) | ~5 hours (parent compound)[7] | ~11-13 hours[7][8] | - |

Table 1: Comparison of Pharmacokinetic Parameters of Venlafaxine and its Metabolites in CYP2D6 Poor Metabolizers (PMs) versus Extensive Metabolizers (EMs). Note: '-' indicates data not available from the cited sources.

Pharmacological Activity of Venlafaxine and its Metabolites

This compound is considered a weak inhibitor of both serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters.

| Compound | SERT Ki (nM) | NET Ki (nM) |

| Venlafaxine | 74 - 82[9][10] | 1260 - 2480[9][10] |

| O-desmethylvenlafaxine | 40.2[11] | 558.4[11] |

| This compound | Weak activity[12] | Weak activity[12] |

Table 2: In Vitro Binding Affinities (Ki) of Venlafaxine and its Metabolites for Serotonin (SERT) and Norepinephrine (NET) Transporters.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous determination of venlafaxine and its metabolites, including this compound, in human plasma.

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Precipitate proteins by adding 300 µL of cold acetonitrile (B52724).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[13][14]

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The elution can be isocratic or a gradient.

-

Flow Rate: Typically around 0.3-0.5 mL/min.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization in positive mode (ESI+) is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. Specific precursor-to-product ion transitions for this compound would be monitored. For example, a potential transition could be m/z 264.2 -> [product ion]. The exact product ion would be determined during method development.[13]

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards of known concentrations of this compound.

-

The concentration of NDV in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Metabolism of Venlafaxine in Human Liver Microsomes

This protocol outlines a typical experiment to study the formation of this compound from venlafaxine using human liver microsomes (HLMs).

Methodology:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer (pH 7.4).

-

Add venlafaxine to achieve the desired final concentration (e.g., a range of concentrations to determine kinetic parameters).[4]

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[4]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the microsomal proteins and quench the enzymatic activity.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method as described in the previous protocol.

-

Conclusion

This compound, while a minor metabolite of venlafaxine, demonstrates pharmacological activity and its formation is significantly influenced by the genetic polymorphism of CYP2D6. In individuals who are CYP2D6 poor metabolizers, the increased metabolic shunting towards N-demethylation leads to substantially elevated levels of NDV. Although its contribution to the overall clinical effect of venlafaxine is likely limited due to its lower potency and concentration compared to the parent drug and the major metabolite ODV, understanding its formation and disposition is crucial for a comprehensive characterization of venlafaxine's metabolism and for interpreting pharmacokinetic data, particularly in different patient populations. The experimental protocols provided in this guide offer a framework for the accurate quantification and in vitro investigation of this minor active metabolite, which can aid in further research into the complete metabolic and pharmacological profile of venlafaxine.

References

- 1. Venlafaxine serum levels and CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Venlafaxine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and this compound in heterozygous carriers of the CYP2D6*3, *4 or *5 allele - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Venlafaxine and O-desmethylvenlafaxine concentrations in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Venlafaxine oxidation in vitro is catalysed by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of N-Desmethylvenlafaxine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethylvenlafaxine (NDV) is a primary metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine (B1195380). Formed through hepatic metabolism, NDV has been a subject of study to understand the overall pharmacological profile of its parent compound. This technical guide provides a comprehensive overview of the discovery, initial characterization, and synthesis of this compound, with a focus on its pharmacological activity and the experimental methodologies used in its early evaluation.

Introduction

Venlafaxine, a bicyclic antidepressant, exerts its therapeutic effects by inhibiting the reuptake of serotonin (B10506) and norepinephrine.[1] Its metabolism in the liver is extensive, primarily mediated by the cytochrome P450 enzyme system, leading to the formation of several metabolites. Among these, O-desmethylvenlafaxine (ODV), also known as desvenlafaxine (B1082), is the major active metabolite and has been developed as an antidepressant in its own right.[2] Another significant, albeit minor, active metabolite is this compound (NDV).[3] This document details the initial scientific investigations into NDV, summarizing its in vitro and in vivo pharmacological properties and the methods employed for its synthesis and characterization.

Discovery and Metabolic Pathway

This compound was identified in early metabolic studies of venlafaxine. It is formed via the N-demethylation of the parent compound, a process primarily catalyzed by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2C19 in human liver microsomes.[3] While O-demethylation to desvenlafaxine is the predominant metabolic pathway, N-demethylation represents a notable route of biotransformation.

Synthesis

A general, single-step process for the synthesis of this compound has been described, starting from the cyano-intermediate 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. This method involves a reductive amination using monomethylamine hydrochloride in the presence of a palladium catalyst.

References

The Understated Contributor: A Technical Guide to the Role of N-Desmethylvenlafaxine in Venlafaxine's Overall Activity

For Immediate Release

AUDIENCE: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism, leading to the formation of several metabolites. While the primary active metabolite, O-desmethylvenlafaxine (ODV), is well-recognized for its significant contribution to the drug's therapeutic effects, the role of N-desmethylvenlafaxine (NDV) is often considered minor. This technical guide provides an in-depth analysis of NDV's pharmacological profile, its metabolic pathway, and its nuanced contribution to the overall activity of venlafaxine, particularly in specific patient populations. Through a comprehensive review of available data, detailed experimental protocols, and visual representations of key processes, this document aims to equip researchers and drug development professionals with a thorough understanding of this often-overlooked metabolite.

Introduction

Venlafaxine exerts its antidepressant and anxiolytic effects by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). Its metabolic fate is a critical determinant of its clinical efficacy and safety profile. The major metabolic pathway involves O-demethylation by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme to form O-desmethylvenlafaxine (ODV), a metabolite with a pharmacological profile similar to the parent drug.[1][2] However, a secondary metabolic pathway, N-demethylation, leads to the formation of this compound (NDV). This pathway, primarily mediated by CYP3A4 and CYP2C19, is generally considered minor in individuals with normal CYP2D6 activity (extensive metabolizers).[3][4]

The clinical significance of the N-demethylation pathway becomes more pronounced in individuals with reduced or absent CYP2D6 function, known as poor metabolizers (PMs). In these individuals, the metabolism of venlafaxine shifts towards the N-demethylation pathway, resulting in significantly elevated plasma concentrations of NDV.[5] This guide delves into the pharmacological characteristics of NDV to elucidate its potential contribution to both the therapeutic and adverse effects of venlafaxine, especially in this subpopulation.

Metabolic Pathways of Venlafaxine

The metabolic conversion of venlafaxine is a complex process involving multiple CYP450 isoenzymes. The two primary pathways are O-demethylation and N-demethylation.

As illustrated in Figure 1, the O-demethylation to the active metabolite ODV is the dominant pathway in most individuals. The N-demethylation pathway to NDV becomes more significant when the CYP2D6 pathway is compromised.

Pharmacological Profile of this compound

Available data on the pharmacological activity of NDV suggests that it is a less potent inhibitor of serotonin and norepinephrine reuptake compared to venlafaxine and ODV.[4] However, it still retains activity at these transporters.

Monoamine Transporter Affinity

Quantitative data on the inhibitory activity of NDV at monoamine transporters is primarily derived from studies using rat brain synaptosomes.

| Compound | SERT IC₅₀ (µM) | NET IC₅₀ (µM) | Reference |

| This compound (NDV) | 1.6 | 4.7 | [6] |

Table 1: Inhibitory Concentrations (IC₅₀) of this compound for Serotonin and Norepinephrine Reuptake in Rat Synaptosomes.

Receptor Binding Profile

A broad receptor binding screen for NDV is not publicly available. However, based on the profile of venlafaxine and ODV, it is anticipated that NDV has low affinity for other receptors, such as muscarinic, histaminergic, and adrenergic receptors, which would suggest a low potential for side effects mediated by these targets.

Clinical Significance in CYP2D6 Poor Metabolizers

In individuals classified as CYP2D6 poor metabolizers, the metabolic ratio of venlafaxine shifts, leading to decreased formation of ODV and a concurrent increase in the N-demethylation pathway. This results in substantially higher plasma concentrations of NDV.[5]

The clinical implications of elevated NDV levels are not yet fully understood. While its weaker activity at SERT and NET suggests a limited contribution to the primary therapeutic effects of venlafaxine, the sustained, higher concentrations in PMs could potentially lead to a clinically relevant level of transporter inhibition. Furthermore, the altered metabolic profile may contribute to the different side effect profiles observed in CYP2D6 poor metabolizers.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Metabolism of Venlafaxine

Objective: To determine the kinetics of this compound formation from venlafaxine by specific human CYP450 enzymes.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes or microsomes from cells expressing recombinant human CYP3A4 or CYP2C19, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and potassium phosphate (B84403) buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add venlafaxine to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction at 37°C for various time points.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the protein.

-

Analysis: Analyze the supernatant for the formation of this compound using a validated chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[7]

Monoamine Transporter Reuptake Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound on serotonin and norepinephrine reuptake in rat brain synaptosomes.

Protocol:

-

Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation.[3][4]

-

Reaction Mixture: In a 96-well plate, add synaptosomes, assay buffer (e.g., Krebs-Ringer-HEPES), and varying concentrations of this compound or a reference inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Uptake: Add a radiolabeled neurotransmitter ([³H]-serotonin or [³H]-norepinephrine) to each well to initiate uptake.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of neurotransmitter reuptake at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

While this compound is a minor metabolite of venlafaxine in the majority of the population, its role should not be entirely dismissed, particularly in the context of personalized medicine and pharmacogenetics. In CYP2D6 poor metabolizers, the significant elevation in NDV plasma concentrations warrants further investigation into its potential contribution to both the therapeutic and adverse effect profiles of venlafaxine. The weaker, yet present, inhibitory activity of NDV at serotonin and norepinephrine transporters suggests that at high enough concentrations, it may exert a clinically relevant pharmacological effect.

Future research should focus on obtaining a more complete pharmacological profile of NDV, including its binding affinities (Ki values) at human monoamine transporters and a broader range of CNS receptors. Such data will be invaluable for developing more accurate pharmacokinetic-pharmacodynamic models to predict the clinical outcomes of venlafaxine treatment in individuals with different CYP2D6 genotypes. This in-depth understanding will ultimately contribute to the safer and more effective use of this important antidepressant.

References

- 1. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Venlafaxine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. (±)-N-desmethyl Venlafaxine (hydrochloride) - Applications - CAT N°: 35403 [bertin-bioreagent.com]

- 7. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Desmethylvenlafaxine solubility and stability characteristics

An In-depth Technical Guide on the Core Solubility and Stability Characteristics of N-Desmethylvenlafaxine

For: Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, a minor active metabolite of the antidepressant venlafaxine (B1195380). Due to the limited availability of public data on this compound compared to its major counterpart, O-Desmethylvenlafaxine (desvenlafaxine), this document synthesizes available information and presents methodologies from studies on closely related compounds to provide a robust framework for researchers. This guide includes a review of its metabolic formation, qualitative solubility data, and stability profile under stress conditions, supported by detailed experimental protocols and workflow visualizations to aid in laboratory research and drug development.

**1. Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder and anxiety disorders. It is extensively metabolized in the liver into several metabolites, primarily O-Desmethylvenlafaxine (ODV) and, to a lesser extent, this compound (NDV). While ODV is the major active metabolite, NDV is considered a minor metabolite with less pharmacological potency[1]. This compound is formed from venlafaxine through the action of the cytochrome P450 isoform CYP3A4[2][3]. Understanding the physicochemical properties of NDV, such as its solubility and stability, is crucial for comprehensive pharmacokinetic modeling, impurity profiling, and analytical method development.

**2. Metabolic Pathway of Venlafaxine

Venlafaxine undergoes hepatic metabolism primarily through two pathways: O-desmethylation and N-desmethylation. The major pathway, O-desmethylation, is catalyzed by CYP2D6 and produces the primary active metabolite, O-Desmethylvenlafaxine. The minor pathway, N-desmethylation, is mediated by CYP3A4 and produces this compound[2][3]. Further metabolism can lead to the formation of N,O-didesmethylvenlafaxine[4].

**3. Solubility Characteristics

Publicly available quantitative solubility data for this compound is limited. However, qualitative assessments have been reported for its hydrochloride salt form.

Qualitative Solubility Data

The following table summarizes the known solubility of (±)-N-desmethyl Venlafaxine hydrochloride.

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [2] |

| DMSO | Slightly Soluble | [2] |

| Methanol (B129727) | Slightly Soluble | [2] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a drug substance, such as the one described by Schefter and Higuchi, can be employed[5]. This involves preparing saturated solutions of the compound in various solvents and quantifying the concentration of the dissolved substance.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound reference standard

-

Selection of solvents (e.g., Water, 0.1 M HCl, Phosphate Buffer pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated HPLC-UV or LC-MS/MS system

-

Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

-

Sample Preparation: Add an excess amount of this compound powder to a series of vials, ensuring a solid phase remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.

-